REACTION_SMILES
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[CH2:12]1[O:13][CH2:14][CH2:15][CH2:16]1.[CH3:1][O:2][C:3]([CH2:4][CH:5]([CH2:6][C:7](=[O:8])[OH:9])[CH3:10])=[O:11]>>[CH3:1][O:2][C:3]([CH2:4][CH:5]([CH2:6][CH2:7][OH:8])[CH3:10])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(C)CC(=O)O
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Name
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COC(=O)CC(C)CCO
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Type
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product
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Smiles
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COC(=O)CC(C)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |